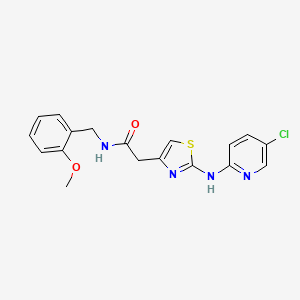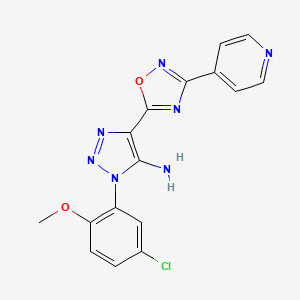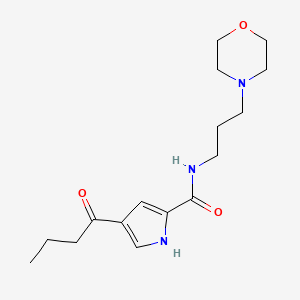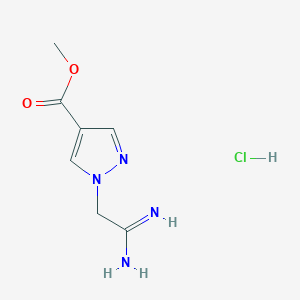![molecular formula C17H18N4O3 B2406646 5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946275-03-2](/img/structure/B2406646.png)
5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a 2-methoxyphenyl group and three methyl groups .
Synthesis Analysis
The synthesis of similar compounds involves various chemical transformations . The key intermediate is often achieved by a microwave efficient method . The highly functionalized building blocks allow access to numerous fused heteroaromatic compounds .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic ring system consisting of a pyridine ring fused with a pyrimidine ring . This core is substituted at the 5-position with a 2-methoxyphenyl group and at the 1, 3, and 6 positions with methyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structural complexity . The presence of multiple functional groups, including the amino group and the dione group, provides multiple sites for potential chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature due to the presence of multiple ring structures . The presence of polar functional groups such as the amino group and the dione group suggests that it may have some degree of solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development and Metabolic Pathways
Pyrimidine derivatives, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., tegafur combined with other modulators), have been extensively studied for their therapeutic applications, mainly in cancer chemotherapy. For instance, 5-FU is a key component in the treatment of various solid tumors, including colorectal, breast, and gastric cancers. It acts by inhibiting thymidylate synthase, thereby disrupting DNA synthesis in rapidly dividing cells. The metabolic pathways of such compounds are critical for their activation and detoxification, involving enzymes like dihydropyrimidine dehydrogenase (DPD) for 5-FU. The study of these pathways helps in understanding the pharmacokinetics and optimizing dosing regimens to enhance efficacy and minimize toxicity (Christopher et al., 2010).
Potential Therapeutic Applications
The research into compounds structurally related to "5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" often focuses on their potential as therapeutic agents. For example, the development of targeted therapies that inhibit specific enzymes or receptor pathways, such as epidermal growth factor receptors (EGFRs) and vascular endothelial growth factor receptors (VEGFRs), is a significant area of interest. These therapies aim to block the signals that promote tumor growth and metastasis, offering a more selective approach to cancer treatment. Compounds like BMS-690514, an oral selective inhibitor of EGFRs and VEGFRs, exemplify the application of pyrimidine derivatives in developing novel cancer therapies. These inhibitors are being investigated for treating non-small-cell lung cancer and metastatic breast cancer, highlighting the potential of pyrimidine derivatives in precision medicine (Christopher et al., 2010).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit certain receptor tyrosine kinases . More research is needed to identify the specific targets of this compound.
Mode of Action
Based on its structural similarity to other pyrido[2,3-d]pyrimidines, it may interact with its targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been found to impact pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety could potentially undergo metabolic transformations .
Result of Action
Similar compounds have shown antiviral and antitumor activities , suggesting that this compound may also have potential therapeutic effects.
Eigenschaften
IUPAC Name |
5-(2-methoxyanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10-9-18-15-13(16(22)21(3)17(23)20(15)2)14(10)19-11-7-5-6-8-12(11)24-4/h5-9H,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXREMKSKYXAIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406567.png)
![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)
![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2406579.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2406585.png)